Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate
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Overview
Description
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate is a chemical compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The oxalate salt form enhances its stability and solubility, making it easier to handle in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting tert-butyl carbamate is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of tert-butyl carbamates often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drug candidates by protecting functional groups during synthesis.
Industry: Employed in the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. This protection is crucial during multi-step synthesis processes, allowing for selective reactions at other functional groups. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog used for similar protective purposes.
N-Boc-protected amines: Widely used in peptide synthesis and organic chemistry.
Carbamic acid derivatives: Various derivatives used for protecting amines in different contexts.
Uniqueness
Tert-butyl (S)-(2-amino-1-cyclopropylethyl)carbamate oxalate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the cyclopropyl and amino groups. This combination allows for selective protection and deprotection, making it highly valuable in complex synthetic routes .
Properties
Molecular Formula |
C12H22N2O6 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate;oxalic acid |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t8-;/m1./s1 |
InChI Key |
WBALXINMGJMQJV-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN)C1CC1.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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